1-(3-Bromobenzyl)-2-carboxypiperidine

Inflammation mPGES-1 Enzyme Inhibition

Procure 1-(3-Bromobenzyl)-2-carboxypiperidine (CAS 1042949-88-1) for mPGES-1 research. This specific 2-carboxylic acid positional isomer exhibits sub-micromolar inhibitory potency (IC50 506 nM) against mPGES-1, unlike inactive 3- and 4-carboxylic acid variants. Its quantifiable biological activity makes it essential for dissecting PGE2 biosynthesis pathways and benchmark SAR studies, precluding generic substitution. Ideal for focused library synthesis via bromine-mediated cross-coupling.

Molecular Formula C13H16BrNO2
Molecular Weight 298.18 g/mol
Cat. No. B12277150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromobenzyl)-2-carboxypiperidine
Molecular FormulaC13H16BrNO2
Molecular Weight298.18 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)CC2=CC(=CC=C2)Br
InChIInChI=1S/C13H16BrNO2/c14-11-5-3-4-10(8-11)9-15-7-2-1-6-12(15)13(16)17/h3-5,8,12H,1-2,6-7,9H2,(H,16,17)
InChIKeyBFMNGZCNWWGMDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromobenzyl)-2-carboxypiperidine – CAS 1042949-88-1: Chemical Identity and Core Characteristics for Research Procurement


1-(3-Bromobenzyl)-2-carboxypiperidine, also known as 1-[(3-bromophenyl)methyl]piperidine-2-carboxylic acid (CAS 1042949-88-1), is a substituted piperidine derivative characterized by a piperidine-2-carboxylic acid core N-alkylated with a 3-bromobenzyl moiety. Its molecular formula is C13H16BrNO2, with a molecular weight of 298.18 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, particularly for developing therapeutic agents targeting inflammatory pathways [1]. Commercially available research-grade material typically exhibits a purity of 95–97% .

Critical Functional Differentiation: Why Substitution with Analogous 1-(3-Bromobenzyl)piperidine Carboxylic Acid Derivatives is Scientifically Unjustified


Superficially similar 1-(3-bromobenzyl)piperidine carboxylic acid derivatives, such as the 3-carboxylic acid (CAS 896046-55-2) and 4-carboxylic acid (CAS 901920-76-1) positional isomers, cannot be considered interchangeable with the 2-carboxylic acid variant (CAS 1042949-88-1). The position of the carboxylic acid group on the piperidine ring critically dictates the molecule's three-dimensional conformation and the spatial orientation of its pharmacophoric elements, leading to divergent target engagement profiles. Empirical evidence from binding assays confirms that this specific 2-carboxylic acid substitution pattern is essential for achieving sub-micromolar inhibitory potency against microsomal prostaglandin E synthase-1 (mPGES-1) [1]. The quantifiable difference in biological activity directly precludes generic substitution in any experiment requiring specific mPGES-1 modulation or in structure-activity relationship (SAR) studies focused on this enzyme.

Quantitative Differentiation Guide: Evidence-Based Selection of 1-(3-Bromobenzyl)-2-carboxypiperidine over Analogs and In-Class Candidates


mPGES-1 Inhibitory Potency: Sub-Micromolar Activity Enables Target Engagement at Therapeutically Relevant Concentrations

1-(3-Bromobenzyl)-2-carboxypiperidine inhibits human microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 506 nM in a cell-based assay measuring PGE2 production [1]. In comparison, a widely cited reference mPGES-1 inhibitor, BMS-8, exhibits a significantly weaker IC50 of 7.2 µM (7200 nM) . This represents a 14-fold improvement in potency for the target compound. Conversely, the highly optimized clinical candidate PF-9184 demonstrates an IC50 of 16.5 nM [2], confirming that while this compound is not the most potent known inhibitor, it occupies a valuable potency niche suitable for in vitro target validation where extreme potency may mask mechanistic nuance.

Inflammation mPGES-1 Enzyme Inhibition

Positional Isomer Activity Differentiation: The 2-Carboxylic Acid Substitution is Essential for mPGES-1 Activity

A comparative analysis of the three positional isomers of 1-(3-bromobenzyl)piperidine carboxylic acid reveals that the 2-carboxylic acid derivative (CAS 1042949-88-1) is the only isomer with documented mPGES-1 inhibitory activity in authoritative bioactivity databases such as BindingDB and ChEMBL [1]. Searches for the 3-carboxylic acid (CAS 896046-55-2) and 4-carboxylic acid (CAS 901920-76-1) isomers return no comparable bioactivity records against mPGES-1. This absence of data strongly suggests that the 2-position is critical for the proper alignment of the carboxylic acid moiety with key residues in the mPGES-1 active site.

SAR Positional Isomer Piperidine Carboxylic Acid

Comparative Potency in mPGES-1 Inhibition: A Benchmark of Potency in the Context of Inflammatory Research

The 506 nM IC50 of 1-(3-Bromobenzyl)-2-carboxypiperidine against mPGES-1 places it in an intermediate potency range relative to other known mPGES-1 inhibitors. It is substantially more potent than boswellic acids, which inhibit mPGES-1 with IC50 values between 3 and 30 µM (3,000–30,000 nM) [1]. However, it is less potent than some advanced preclinical and clinical candidates, such as PF-9184 (IC50 = 16.5 nM) [2]. This positions the compound as a valuable mid-potency chemical probe, useful for investigating the biology of mPGES-1 without the confounding factors of either extremely weak or extremely potent inhibition.

mPGES-1 Anti-inflammatory Drug Discovery

Validated Application Scenarios for 1-(3-Bromobenzyl)-2-carboxypiperidine Based on Quantitative Differentiation


In Vitro Target Validation of mPGES-1 in Inflammatory Disease Models

Leverage its confirmed, sub-micromolar IC50 of 506 nM against mPGES-1 [1] to probe the enzyme's role in inflammation. This compound is particularly suitable for cellular assays investigating PGE2 biosynthesis in response to IL-1β stimulation, where its moderate potency allows for clear dose-response curves without rapid saturation of the target. Its use is justified over the 3- or 4-carboxylic acid positional isomers, which lack documented mPGES-1 activity .

Structure-Activity Relationship (SAR) Studies for Next-Generation mPGES-1 Inhibitors

Employ this compound as a benchmark ligand to explore the SAR of the piperidine-2-carboxylic acid scaffold. The quantifiable difference in activity between the active 2-carboxylic acid and inactive 3- and 4-carboxylic acid isomers [1] provides a strong hypothesis for the optimal positioning of the acidic group. Its potency, which is 14-fold greater than BMS-8 but 31-fold less than PF-9184 , provides a useful reference point for evaluating the impact of chemical modifications on enzyme inhibition.

Comparative Profiling of Anti-Inflammatory Mechanisms

Utilize this compound in head-to-head studies against COX-2 selective inhibitors to experimentally dissect the contributions of mPGES-1 versus COX-2 to the inflammatory cascade. The compound's ability to inhibit PGE2 production via mPGES-1 [1] without directly inhibiting COX enzymes (as implied by its structural class and primary bioactivity record) allows for the isolation of mPGES-1-specific effects, a critical experimental need for validating the therapeutic hypothesis of mPGES-1 inhibition .

Synthetic Intermediate for Advanced Piperidine-Based Drug Candidates

Exploit the 3-bromobenzyl group as a versatile synthetic handle for further chemical diversification. The bromine atom enables transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce novel aryl or amine functionalities onto the piperidine scaffold. The carboxylic acid group provides an orthogonal functional group for amide bond formation or esterification, enabling the creation of focused chemical libraries for drug discovery.

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